N-Ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide
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Overview
Description
N-Ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture .
Preparation Methods
The synthesis of N-Ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide typically involves the reaction of a tetrazole derivative with an appropriate thioether and an amide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted reactions and eco-friendly solvents .
Chemical Reactions Analysis
N-Ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
N-Ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The mechanism of action of N-Ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects such as antibacterial or anticancer activity .
Comparison with Similar Compounds
N-Ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide can be compared with other tetrazole-containing compounds, such as:
1-Phenyl-1H-tetrazole-5-thiol: Known for its use as a corrosion inhibitor and in the synthesis of complex molecules.
5-Substituted tetrazoles: These compounds exhibit similar biological activities but may differ in their specific applications and potency.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in various fields .
Properties
CAS No. |
85697-07-0 |
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Molecular Formula |
C13H17N5OS |
Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-ethyl-3-[(1-phenyltetrazol-5-yl)methylsulfanyl]propanamide |
InChI |
InChI=1S/C13H17N5OS/c1-2-14-13(19)8-9-20-10-12-15-16-17-18(12)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,19) |
InChI Key |
UPLJXOHHBVVBBG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CCSCC1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
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